Cas no 92287-88-2 (3-Ethyl-1H-indole-2-carboxylic acid)

3-Ethyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring an indole core substituted with an ethyl group at the 3-position and a carboxylic acid moiety at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its indole scaffold is widely utilized in medicinal chemistry due to its role in modulating receptor interactions. The carboxylic acid functionality enhances its utility as a building block for further derivatization, enabling the formation of amides, esters, and other derivatives. The compound exhibits good stability under standard conditions, facilitating handling and storage in research and industrial applications.
3-Ethyl-1H-indole-2-carboxylic acid structure
92287-88-2 structure
Product Name:3-Ethyl-1H-indole-2-carboxylic acid
CAS No:92287-88-2
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD09864223
CID:1085794
PubChem ID:19787139
Update Time:2025-08-05

3-Ethyl-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Ethyl-1H-indole-2-carboxylic acid
    • 3-ethyl-1H-indole-2-carboxylic acid(SALTDATA: FREE)
    • 2-Carboxy-3-ethylindol
    • AKOS006281224
    • EN300-336970
    • 3-Ethyl-1H-indole-2-carboxylic acid, AldrichCPR
    • MFCD09864223
    • 3-ETHYL-1H-INDOLE-2-CARBOXYLICACID
    • BS-38751
    • FT-0720168
    • CS-0359847
    • SCHEMBL1093663
    • Z1198235096
    • DTXSID70599911
    • Aethylindolcarbonsaure
    • 92287-88-2
    • DA-18636
    • MDL: MFCD09864223
    • Inchi: 1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
    • InChI Key: XOALTXJYIZPUCD-UHFFFAOYSA-N
    • SMILES: OC(C1=C(CC)C2C=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • PSA: 53.09000
  • LogP: 2.42850

3-Ethyl-1H-indole-2-carboxylic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-Ethyl-1H-indole-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Ethyl-1H-indole-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92287-88-2)3-Ethyl-1H-indole-2-carboxylic acid
Order Number:A1192177
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:17
Price ($):2248.0
Email:sales@amadischem.com

Additional information on 3-Ethyl-1H-indole-2-carboxylic acid

3-Ethyl-1H-indole-2-carboxylic Acid (CAS No. 92287-88-2): A Comprehensive Overview

3-Ethyl-1H-indole-2-carboxylic acid, identified by the CAS registry number CAS No. 92287-88-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are widely studied due to their unique structural and functional properties. The presence of the ethyl group at the 3-position and the carboxylic acid group at the 2-position introduces distinct chemical characteristics, making it a valuable molecule for various applications.

The indole core of 3-Ethyl-1H-indole-2-carboxylic acid is a bicyclic structure consisting of a six-membered benzene ring fused with a five-membered pyrrole ring. This structure imparts aromatic stability and contributes to its reactivity in chemical reactions. The substitution pattern of this compound—specifically, the ethyl group at position 3 and the carboxylic acid group at position 2—plays a crucial role in determining its physical and chemical properties. The ethyl group introduces electron-donating effects, while the carboxylic acid group imparts acidic properties, making this compound versatile for both synthetic and analytical purposes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Ethyl-1H-indole-2-carboxylic acid. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize its production. These methods not only enhance yield but also minimize reaction time, making them suitable for large-scale manufacturing. The ability to synthesize this compound efficiently has opened new avenues for its application in drug discovery and material synthesis.

In the realm of pharmacology, 3-Ethyl-1H-indole-2-carboxylic acid has shown promise as a lead compound for developing novel therapeutic agents. Its indole core is known to exhibit bioactivity across various biological systems, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have demonstrated that this compound can modulate key signaling pathways involved in inflammation and oxidative stress, making it a potential candidate for treating chronic diseases such as arthritis and neurodegenerative disorders.

Beyond pharmacology, 3-Ethyl-1H-indole-2-carboxylic acid has found applications in materials science, particularly in the development of advanced materials with tailored properties. Its ability to form coordination complexes with metal ions has been exploited in creating metallopolymers and hybrid materials with applications in catalysis and sensing technologies. Researchers have also investigated its use as a building block for constructing supramolecular assemblies, which hold potential for applications in nanotechnology.

The unique combination of structural features and functional groups in 3-Ethyl-1H-indole-2-carboxylic acid makes it an invaluable tool for exploring fundamental chemical concepts. For instance, its reactivity towards nucleophilic aromatic substitution reactions has been extensively studied, providing insights into the electronic effects governing such processes. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, offering new strategies for constructing enantiomerically enriched compounds.

In conclusion, 3-Ethyl-1H-indole-2-carboxylic acid (CAS No. 92287-88-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future research and development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92287-88-2)3-Ethyl-1H-indole-2-carboxylic acid
A1192177
Purity:99%
Quantity:10g
Price ($):2248.0
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